molecular formula C11H15ClO B1202545 1-Adamantanecarbonyl chloride CAS No. 2094-72-6

1-Adamantanecarbonyl chloride

Cat. No.: B1202545
CAS No.: 2094-72-6
M. Wt: 198.69 g/mol
InChI Key: MIBQYWIOHFTKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white to almost white crystalline solid with a melting point of 49-51°C and a boiling point of 135-136°C at 10 mmHg . This compound is known for its unique adamantane structure, which imparts significant stability and rigidity.

Preparation Methods

1-Adamantanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, helps in obtaining the desired product with high purity.

Chemical Reactions Analysis

1-Adamantanecarbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include Lewis acids, bases like pyridine, and solvents such as dichloromethane and benzene. The major products formed depend on the specific reactants and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Adamantanecarbonyl chloride serves as a crucial building block in the synthesis of biologically active compounds. Notably, it has been utilized to enhance the pharmacological properties of peptides. Research has demonstrated that incorporating the 1-adamantanecarbonyl pharmacophore into peptide structures significantly improves their inhibitory potency against specific targets, such as fibroblast growth factor 14 (FGF14) and sodium channel Na v1.6 .

Case Study: Peptide Analog Synthesis

  • A study investigated the effects of adding a 1-adamantanecarbonyl group to a tetrapeptide. The results indicated enhanced binding affinity to FGF14, showcasing the compound's role in developing potent therapeutic agents.
CompoundR3R4cLogPRLVs (%)
21a1-adamantanecarbonyl-Me3.654.7 ± 0.2
21bFmoc-Me4.8576.9 ± 4.9
21cacetyl-Me1.4595.0 ± 3.3

This table summarizes the binding affinities of various peptide analogs modified with different substituents, highlighting the effectiveness of the adamantanecarbonyl group .

Polymer Science

In polymer chemistry, this compound is employed for functionalizing polymers to improve drug delivery systems. The compound reacts with hydroxyl groups in nanoparticles to create functionalized polymers that can encapsulate drugs, enhancing their stability and controlled release profiles .

Case Study: Drug-Polymer Interaction

  • A study explored the use of this compound in modifying nanoparticles for drug delivery applications. The resulting polymer-drug conjugates exhibited improved stability and reduced toxicity, making them suitable for chronic disease treatments.

Materials Development

The compound is also utilized in synthesizing advanced materials through reactions like Friedel-Crafts acylation. It acts as an acylating agent in the presence of indium metal to modify aromatic compounds . This application is particularly valuable in developing materials with specific electronic or optical properties.

Application Example: Friedel-Crafts Acylation

  • In a typical reaction setup, anisole can be acylated using this compound and indium metal, resulting in products that possess unique characteristics suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 1-adamantanecarbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid (HCl) .

In biological systems, adamantane derivatives interact with various molecular targets, including ion channels and enzymes. For example, amantadine blocks the M2 proton channel of the influenza A virus, inhibiting viral replication .

Comparison with Similar Compounds

1-Adamantanecarbonyl chloride can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its reactivity as an acylating agent, making it a valuable intermediate in the synthesis of a wide range of compounds.

Biological Activity

1-Adamantanecarbonyl chloride, a derivative of adamantane, has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its adamantane backbone, which contributes to its unique properties. The synthesis typically involves the reaction of adamantane with thionyl chloride or phosphorus pentachloride, yielding the carbonyl chloride functional group. This compound serves as a versatile intermediate in the synthesis of various biologically active derivatives.

Antiviral and Antibacterial Properties

Research indicates that adamantane derivatives, including this compound, exhibit significant antiviral and antibacterial activities. For instance, studies have shown that certain adamantane derivatives can inhibit viral replication and bacterial growth. In vitro tests reveal that these compounds are effective against various strains of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against susceptible strains such as Staphylococcus epidermidis and Candida albicans .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. For example, derivatives containing this moiety were tested against lung cancer (H460) and liver cancer (HepG2) cells. The results demonstrated promising anti-proliferative activity with IC50 values as low as 20 µM . Furthermore, compounds derived from this compound have been reported to induce apoptosis in cancer cells through mechanisms involving Nur77 activation .

Table of Biological Activities

Activity Effect Tested Strains/Cell Lines IC50/MIC
AntiviralInhibition of viral replicationVarious virusesNot specified
AntibacterialGrowth inhibitionS. epidermidis, C. albicans62.5 - 1000 µg/mL
CytotoxicityInduction of apoptosisH460, HepG2Down to 20 µM
AnticancerAnti-proliferativeMCF-7 (breast cancer)Not specified

The biological activity of this compound is attributed to its ability to interact with cellular targets. For example, surface plasmon resonance studies have shown that this compound can modulate protein-channel interactions, particularly with sodium channels like Na v1.6 . This interaction is crucial for developing neurotherapeutics targeting specific ion channels.

Case Studies and Research Findings

  • Antiviral Activity Study : A study evaluating the antiviral efficacy of adamantane derivatives found that certain compounds effectively inhibited viral replication in vitro. These findings suggest potential applications in treating viral infections .
  • Cytotoxicity Assessment : In another study focused on cancer treatment, derivatives of this compound were shown to selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Mechanistic Insights : Recent research utilizing molecular docking techniques has elucidated the binding affinities of various derivatives to target proteins involved in cancer progression and viral replication, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-adamantanecarbonyl chloride, and how can purity be optimized?

this compound is typically synthesized via reaction of 1-adamantanecarboxylic acid with chlorinating agents like oxalyl chloride or thionyl chloride. For example, a high-yield method involves dissolving 1-adamantanecarboxylic acid in dichloromethane under argon, adding oxalyl chloride and catalytic DMF, and stirring until FT-IR confirms complete conversion (disappearance of -COOH and appearance of -COCl at ~1824 cm⁻¹) . Purification via vacuum distillation or recrystallization from toluene yields >95% purity. Key steps include strict anhydrous conditions and monitoring reaction progress with FT-IR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

  • ¹H/¹³C NMR : Peaks for adamantane protons appear at δ 1.7–2.3 ppm (multiplets), while the carbonyl carbon resonates at ~175 ppm .
  • HRMS : The molecular ion [M+H]⁺ for C₁₁H₁₅ClO (MW 198.69) should match theoretical values (e.g., m/z 199.09) .
  • FT-IR : A strong C=O stretch at ~1800–1820 cm⁻¹ and C-Cl stretch at ~700 cm⁻¹ confirm functional groups .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use a fume hood to prevent inhalation of vapors .
  • Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to minimize hydrolysis .
  • Spills : Neutralize with sodium bicarbonate and dispose of waste via approved facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized for amide formation using this compound?

  • Solvent Choice : Toluene or CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) .
  • Base Selection : Anhydrous K₂CO₃ or Et₃N (1.5–2.0 equiv) enhances nucleophilicity of amines .
  • Temperature : Room temperature (4–24 h) is sufficient for most primary amines, while secondary amines may require reflux .
    Example: Reaction with propargylamine in CH₂Cl₂/Et₃N at 25°C for 12 h yields N-(2-propyn-1-yl)adamantane-1-carboxamide (83% yield after column chromatography) .

Q. What electrochemical applications exist for this compound?

Electrochemical reduction at mercury or carbon cathodes in acetonitrile converts this compound to 1-adamantanecarboxaldehyde. Key parameters include:

  • Potential : -1.8 V vs. SCE.
  • Electrolyte : 0.1 M TBAP (tetrabutylammonium perchlorate).
  • Yield : ~80% with minimal byproducts .

Q. How does this compound participate in organocatalytic systems?

It serves as an acylating agent in enantioselective catalysis. For instance, coupling with pyridyl oxazoline esters generates chiral ligands for asymmetric synthesis. The reaction requires stoichiometric NEt₃ and excess acyl chloride (1.5 equiv) in CH₂Cl₂, yielding ligands with >85% enantiomeric excess .

Q. What strategies address conflicting spectral data in adamantane-derived amides?

  • ¹H NMR Contradictions : Adamantane protons often overlap with aromatic signals. Use high-field NMR (600 MHz) and 2D techniques (e.g., COSY) to resolve splitting .
  • Mass Spec Discrepancies : Verify ionization methods (ESI vs. EI) and calibrate with internal standards .

Q. How can researchers design bioactive compounds using this compound?

The adamantane core enhances lipophilicity and target binding. Examples include:

  • Antiviral Agents : Conjugation with amines (e.g., o-toluidine) yields derivatives with anti-influenza activity .
  • Enzyme Inhibitors : N-(6-hydroxyhexyl)-1-adamantanecarboxamide shows β-glucosidase inhibition (Kᵢ = 12 µM) .

Q. What are the decomposition pathways of this compound under acidic conditions?

In superacids (e.g., SbF₅/Freon-113), it undergoes Friedel-Crafts acylation or forms carbocations. Hydrolysis in aqueous media produces 1-adamantanecarboxylic acid, detectable by FT-IR (broad -OH stretch at ~3000 cm⁻¹) .

Q. How can hydrolysis of adamantane-PEG conjugates be quantified?

Monitor δ = 6.1 ppm (hydrolysis product) via ¹H NMR in D₂O. Calculate degradation rates using peak integration relative to PEG -CH₂- (δ = 3.6 ppm) .

Properties

IUPAC Name

adamantane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBQYWIOHFTKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175108
Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094-72-6
Record name 1-Adamantanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2094-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Adamantanecarbonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Adamantanecarbonyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo(3.3.1.1'3,7)decane-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-adamantanecarboxylic acid (0.27 g, 1.5 mmol) in 5 mL of thionyl chloride was warmed to reflux and stirred for 2 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was diluted with 5 mL of toluene and concentrated under reduced pressure three times to afford the title compound, which was used without additional purification or characterization.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene; 1.53 g, 10 mmol) was added to a suspension of PMEA (1.365 g, 5 mmol) in DMF (25 mL). Adamantoyl oxymethyl chloride (5.72 g, 25 mmol) in DMF (25 mL) was added to the reaction mixture which was then stirred for four days at room temperature and the volatiles were removed under vacuum. The crude product obtained after removal of the solvent was loaded onto a silica gel column and washed with 3% MeOH/CH2Cl2 to remove nonpolar impurities. 1 g (30%) of bis(adamantoyl oxymethyl)PMEA ester was eluted in 8% MeOH/CH2 Cl2. Adamantoyl oxymethyl chloride was obtained by conversion of 1-adamantanecarbonyl chloride (Aldrich No. 11,772-2) with (CH2 O)n /ZnCl2 and has been described (Bodor, et al J Med Chem (1980) 23 :474-480).
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
1.365 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Adamantoyl oxymethyl chloride
Quantity
5.72 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Adamantanecarbonyl chloride
1-Adamantanecarbonyl chloride
1-Adamantanecarbonyl chloride
1-Adamantanecarbonyl chloride
1-Adamantanecarbonyl chloride
1-Adamantanecarbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.